molecular formula C13H16N2O B169505 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one CAS No. 15142-87-7

2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one

Cat. No. B169505
CAS RN: 15142-87-7
M. Wt: 216.28 g/mol
InChI Key: HPLNLUQJIUYDSU-UHFFFAOYSA-N
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Description

“2H-Spiro[isoquinoline-1,4’-piperidin]-3(4H)-one” is a chemical compound with the molecular formula C13H16N2O . It has a molecular weight of 216.279 Da and is also known as 3,4-dihydro-2H-spiro[isoquinoline-1,4’-piperidine]-3-one hydrochloride .


Molecular Structure Analysis

The InChI code for “2H-Spiro[isoquinoline-1,4’-piperidin]-3(4H)-one” is 1S/C13H16N2O.ClH/c16-12-9-10-3-1-2-4-11(10)13(15-12)5-7-14-8-6-13;/h1-4,14H,5-9H2,(H,15,16);1H . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“2H-Spiro[isoquinoline-1,4’-piperidin]-3(4H)-one” is a powder . It has a molecular weight of 252.74 . The compound should be stored at room temperature .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • The compound and its derivatives have been explored for their synthesis techniques, showcasing the versatility of the spiro-isoquinoline scaffold. For instance, a high-yielding synthesis of 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] has been reported, utilizing N-(2-nitrophenyl)sulfonyl as both an activating and protecting group in the key Pictet–Spengler reaction (Liu et al., 2006). This highlights the compound's significance in organic chemistry for facilitating complex synthetic routes.

Crystal Structure Analysis

  • The crystal structure of related compounds has been elucidated, providing insights into their molecular geometry and potential for interaction with biological targets. For example, a detailed study on the crystal structure of a spiro compound revealed its conformation and interactions at the molecular level (Akkurt et al., 2010), emphasizing the role of these compounds in the design of new materials or pharmaceuticals.

Chemoselective Reactions

  • Research into the chemoselectivities of these compounds for producing distinct nitrogen-containing heterocycles has been reported, showcasing the synthetic utility of spiro-isoquinoline derivatives in accessing a variety of biologically relevant structures (Mukherjee & Liu, 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The safety statements associated with the compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

spiro[2,4-dihydroisoquinoline-1,4'-piperidine]-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-12-9-10-3-1-2-4-11(10)13(15-12)5-7-14-8-6-13/h1-4,14H,5-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLNLUQJIUYDSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90435327
Record name 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one

CAS RN

15142-87-7
Record name 2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90435327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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